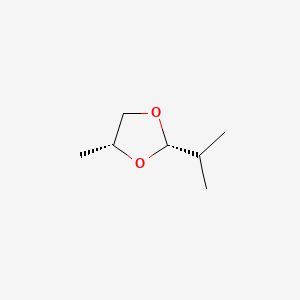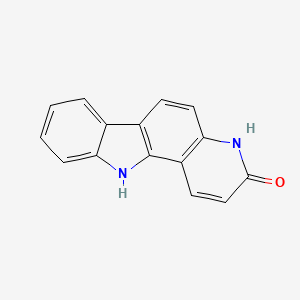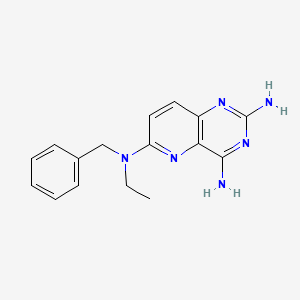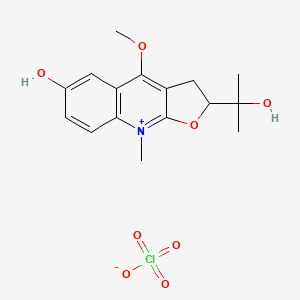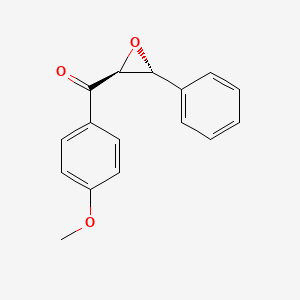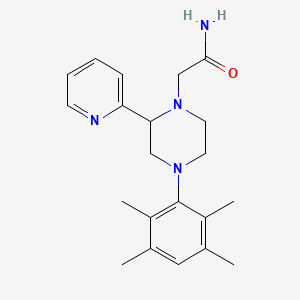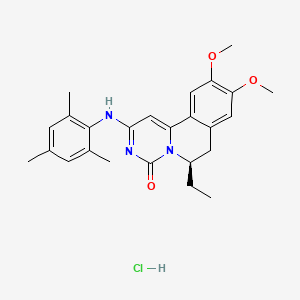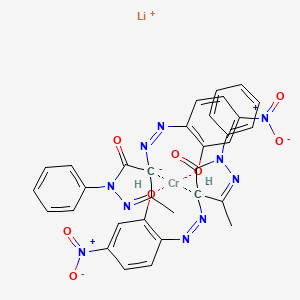
Lithium bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-4-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムは、複雑な有機金属化合物です。この化合物は、クロム酸アニオンに配位したリチウムイオンと、2つのアゾ結合したピラゾロンリガンドを含む独自の構造が特徴です。
準備方法
合成経路と反応条件
ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-4-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムの合成は、一般的に以下の手順を伴います。
アゾ化合物の生成: 最初のステップは、2-ヒドロキシ-4-ニトロアニリンのジアゾ化、続いて5-メチル-2-フェニル-3H-ピラゾール-3-オンとのカップリングを行い、アゾ化合物を生成します。
クロム酸との錯形成: 次に、アゾ化合物をクロム酸源(クロム酸カリウムなど)と制御されたpH条件下で反応させ、クロム酸錯体を生成します。
リチウム配位: 最後に、クロム酸錯体をリチウム塩(塩化リチウムなど)で処理して、目的のリチウムビス-クロム酸錯体を生成します。
工業生産方法
この化合物の工業生産では、ラボスケールの合成方法を拡大し、製品の純度と収率を維持することに重点を置いている可能性があります。これには、反応条件を常に一定に保つために、連続フローリアクターと自動制御システムを使用することが含まれる可能性があります。
化学反応解析
反応の種類
ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-4-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムは、さまざまな化学反応を起こす可能性があり、これには以下が含まれます。
酸化と還元: クロム酸中心は、クロム(III)に還元またはより高い酸化状態に酸化される可能性のあるレドックス反応に関与できます。
置換反応: アゾリガンドは、アゾ基が他の求核試薬と置換される可能性のある置換反応を起こす可能性があります。
配位反応: リチウムイオンは他のリガンドと配位し、化合物の特性を変える可能性があります。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。
還元: 水素化ホウ素ナトリウムやヒドラジンなどの還元剤を使用できます。
置換: アミンやチオールなどの求核試薬を穏やかな条件下で使用できます。
主な生成物
酸化: クロム(III)錯体。
還元: 還元されたアゾ化合物。
置換: 異なる置換基を持つ新しいアゾ誘導体。
科学研究における用途
ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-4-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムは、科学研究でいくつかの用途があります。
材料科学: 特定の電子特性や磁気特性を持つ先端材料の開発に使用されています。
触媒: 酸化や重合プロセスを含むさまざまな有機反応の触媒として機能します。
生物学的研究: 抗菌作用や抗がん作用など、潜在的な生物学的活性について調査されています。
分析化学: 特定の金属イオンの検出と定量における試薬として使用されます。
化学反応の分析
Types of Reactions
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) can undergo various chemical reactions, including:
Oxidation and Reduction: The chromate center can participate in redox reactions, where it can be reduced to chromium(III) or oxidized to higher oxidation states.
Substitution Reactions: The azo ligands can undergo substitution reactions, where the azo group can be replaced by other nucleophiles.
Coordination Reactions: The lithium ion can coordinate with other ligands, potentially altering the properties of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Chromium(III) complexes.
Reduction: Reduced azo compounds.
Substitution: New azo derivatives with different substituents.
科学的研究の応用
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) has several applications in scientific research:
Materials Science: Used in the development of advanced materials with specific electronic or magnetic properties.
Catalysis: Acts as a catalyst in various organic reactions, including oxidation and polymerization processes.
Biological Studies: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Analytical Chemistry: Used as a reagent in the detection and quantification of certain metal ions.
作用機序
ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-4-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムの作用機序は、クロム酸とアゾ成分を通じて分子標的と相互作用することが関与しています。クロム酸中心はレドックス反応に関与し、標的分子の酸化状態を変化させることができます。アゾリガンドは生体高分子と相互作用し、それらの機能を妨害する可能性があります。
類似の化合物との比較
類似の化合物
- ビス[1-[(2-ヒドロキシ-4-ニトロフェニル)アゾ]-2-ナフトラト(2-)]クロム酸(1-)リチウム
- ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-5-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウム
独自性
ビス[2,4-ジヒドロ-4-[(2-ヒドロキシ-4-ニトロフェニル)アゾ]-5-メチル-2-フェニル-3H-ピラゾール-3-オナト(2-)]クロム酸(1-)リチウムは、特定のリガンド構造により、独特の電子特性と立体特性が付与されているため、独自です。この独自性により、分子間相互作用と反応性を正確に制御する必要がある用途で特に役立ちます。
類似化合物との比較
Similar Compounds
- Lithium bis[1-[(2-hydroxy-4-nitrophenyl)azo]-2-naphtholato(2-)]chromate(1-)
- Lithium bis[2,4-dihydro-4-[(2-hydroxy-5-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-)
Uniqueness
Lithium bis[2,4-dihydro-4-[(2-hydroxy-4-nitrophenyl)azo]-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-)]chromate(1-) is unique due to its specific ligand structure, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications requiring precise control over molecular interactions and reactivity.
特性
CAS番号 |
83733-20-4 |
|---|---|
分子式 |
C32H24CrLiN10O8- |
分子量 |
735.6 g/mol |
IUPAC名 |
lithium;chromium;4-[(2-hydroxy-4-nitrophenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C16H12N5O4.Cr.Li/c2*1-10-15(16(23)20(19-10)11-5-3-2-4-6-11)18-17-13-8-7-12(21(24)25)9-14(13)22;;/h2*2-9,22H,1H3;;/q2*-1;;+1 |
InChIキー |
WXZNDMWMOIICLU-UHFFFAOYSA-N |
正規SMILES |
[Li+].CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=C(C=C2)[N+](=O)[O-])O)C3=CC=CC=C3.[Cr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



